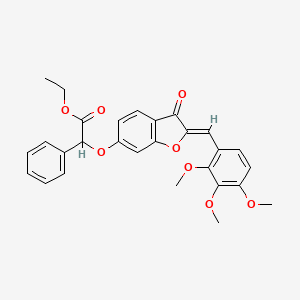

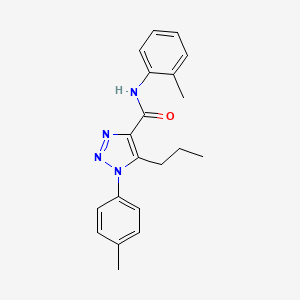

![molecular formula C10H11NO3 B2746205 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid CAS No. 134372-61-5](/img/structure/B2746205.png)

4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid” is a chemical compound with a molecular weight of 207.19 . It is a solid substance . The IUPAC name for this compound is 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through a one-pot three-component reaction . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of this compound can be determined by interpretation of 1H NMR, 13C NMR, and Mass spectral data . The InChI code for this compound is provided in the description .Physical and Chemical Properties Analysis

This compound has a boiling point of 527.8±50.0 C at 760 mmHg and a melting point of 263-265 C . It is stored at 4C .Wissenschaftliche Forschungsanwendungen

Innovative Synthesis Approaches

Researchers have explored innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, highlighting their significance in biology and medication over the past decade. A novel approach using 2-aminophenol as the starting material led to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid methyl ester. This method presents a new pathway for developing these compounds, emphasizing their utility in scientific research (詹淑婷, 2012).

Crystallographic Analysis

The study of the 4-methylbenzoic acid molecule and its interaction with 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine offers insights into molecular geometry and intermolecular hydrogen bonding. This research contributes to our understanding of molecular structures and their potential applications in material science and chemistry (K. Thanigaimani et al., 2013).

Antioxidant and Anticorrosive Properties

Derivatives of benzoxazinone, including 2-Methyl-benzo[d][1,3]oxazin-4-one, have been evaluated for their antioxidant properties and potential as corrosion inhibitors for metals like Cu, Al, and Fe. This research highlights the compound's utility in enhancing the performance and longevity of gasoline motor oils, indicating a promising area of application in industrial chemistry (H. M. Hassan et al., 2011).

Synthesis of Functionalized Aromatic Compounds

A novel methodology for synthesizing 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents has been developed. This research outlines a pathway for obtaining functionalized o-quinone methides and multisubstituted phenols, underscoring the versatility of 4H-1,2-benzoxazines as intermediates in organic synthesis and their potential applications in developing new pharmaceuticals and materials (Satoshi Nakamura et al., 2003).

Antibacterial Activities

The exploration of quinolones containing oxazoline and oxazine substituents has revealed significant antibacterial activity, especially against Gram-positive organisms. This research emphasizes the therapeutic potential of these compounds, offering a promising avenue for developing new antibacterial agents (C. S. Cooper et al., 1990).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit activity against various targets, including gaba receptors and reverse transcriptase

Mode of Action

The exact mode of action of 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid is currently unknown. It’s noteworthy that the inhibitory effect of similar benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . This suggests that the compound may interact with its targets in a manner influenced by its specific structural features.

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, including those involved in neurotransmission and viral replication

Result of Action

Similar 4h-benzo[d][1,3]oxazine compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines

Eigenschaften

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMBTNSVSZTUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134372-61-5 |

Source

|

| Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

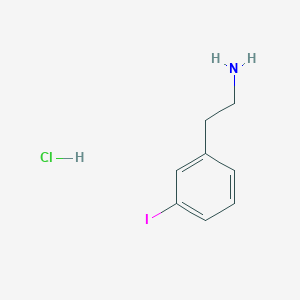

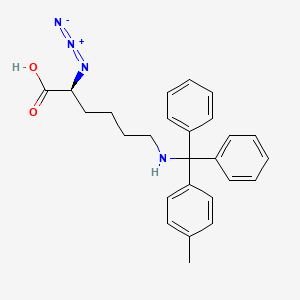

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)

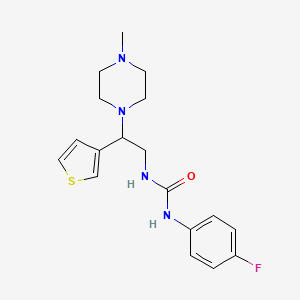

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)

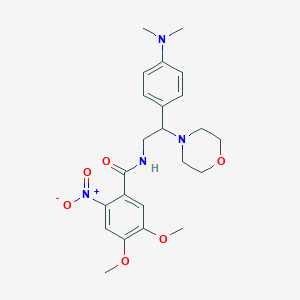

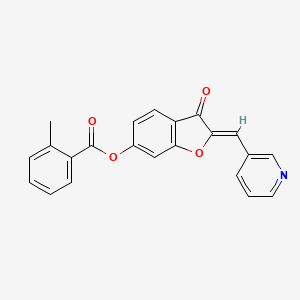

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)

![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)